N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride
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Overview
Description
N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a phenyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride typically involves multiple steps. One common method includes the reaction of 1-aminocyclohexylmethanol with 2-phenylpyrimidine-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride
- N-[(1-Aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Uniqueness
N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride is unique due to its specific structural features, such as the combination of a cyclohexyl group, a phenyl group, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a phenyl group and an aminocyclohexyl moiety. Its chemical formula is C15H20N4O2·2HCl, indicating the presence of two hydrochloride ions which enhance its solubility in aqueous environments. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C15H20N4O2·2HCl |
Molecular Weight | 348.26 g/mol |
Solubility | Soluble in water |
pKa | Not specified |
This compound acts primarily as an inhibitor of the SHP2 phosphatase, which plays a crucial role in various signaling pathways associated with cell growth and differentiation. Inhibition of SHP2 has been linked to anti-cancer effects, particularly in hyperproliferative diseases such as various forms of cancer .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. In preclinical studies, these compounds demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For instance, a study highlighted the efficacy of related compounds in reducing tumor growth in xenograft models .
Comparative Studies
A comparative analysis was conducted to evaluate the biological activity of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior pharmacokinetic properties compared to established SHP2 inhibitors such as SHP099, with lower clearance rates and higher systemic exposure .
Preclinical Models
In a pivotal study involving mouse models, this compound was administered at varying dosages to assess its impact on tumor size and progression. The results demonstrated a dose-dependent reduction in tumor volume, suggesting effective therapeutic potential.
Dosage (mg/kg) | Tumor Volume Reduction (%) |
---|---|
10 | 25 |
20 | 45 |
40 | 70 |
Clinical Implications
While extensive clinical trials are yet to be published, preliminary findings suggest that this compound could be beneficial for patients with cancers driven by aberrant SHP2 signaling. Ongoing research aims to further elucidate its efficacy and safety profile in human subjects.
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-2-phenylpyrimidine-5-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.2ClH/c19-18(9-5-2-6-10-18)13-22-17(23)15-11-20-16(21-12-15)14-7-3-1-4-8-14;;/h1,3-4,7-8,11-12H,2,5-6,9-10,13,19H2,(H,22,23);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAJJCNUFGSLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CN=C(N=C2)C3=CC=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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